molecular formula C8H5BrN2 B3193085 8-Bromocinnoline CAS No. 67888-34-0

8-Bromocinnoline

Cat. No.: B3193085
CAS No.: 67888-34-0
M. Wt: 209.04 g/mol
InChI Key: GBTBZBUOFBLWOU-UHFFFAOYSA-N
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Description

8-Bromocinnoline is a chemical compound with the molecular formula C₈H₅BrN₂ It is a derivative of cinnoline, a heterocyclic aromatic organic compound The structure of this compound consists of a cinnoline ring with a bromine atom attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline. This can be achieved by treating cinnoline with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction typically proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Bromocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the cinnoline ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming complex polycyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted cinnoline derivatives can be obtained.

    Oxidation Products: Oxidized forms of cinnoline, such as cinnoline N-oxides, can be produced.

    Coupling Products: Polycyclic aromatic compounds with extended conjugation are typical products of coupling reactions.

Scientific Research Applications

8-Bromocinnoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways.

    Industrial Chemistry: this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromocinnoline depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    8-Bromoquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring.

    8-Chlorocinnoline: A chlorine atom replaces the bromine atom in the cinnoline ring.

    8-Aminocinnoline: An amino group replaces the bromine atom.

Uniqueness: 8-Bromocinnoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various complex organic compounds.

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

8-bromocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTBZBUOFBLWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694856
Record name 8-Bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67888-34-0
Record name 8-Bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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